![molecular formula C22H26N2O3S2 B2444286 N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 682764-24-5](/img/structure/B2444286.png)
N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C22H26N2O3S2 and its molecular weight is 430.58. The purity is usually 95%.
BenchChem offers high-quality N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Properties
A study highlighted the synthesis of novel thioxothiazolidin-4-one derivatives, showing significant anticancer and antiangiogenic effects in a mouse Ehrlich Ascites Tumor (EAT) model. These compounds demonstrated the ability to reduce tumor volume, inhibit tumor-induced endothelial proliferation, and increase the lifespan of EAT-bearing mice, suggesting their potential as anticancer agents with antiangiogenic properties (Chandrappa et al., 2010).
Antimicrobial Activity
Research on the synthesis and evaluation of 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives showed marked broad-spectrum antibacterial activities against a panel of Gram-positive and Gram-negative bacteria. Some compounds also displayed good activity against Candida albicans, highlighting their potential as antimicrobial agents (Al-Mutairi et al., 2019).
Anti-HIV Activity
A series of thiazolidin-4-ones bearing an adamantyl substituent was synthesized, with one compound showing notable anti-HIV-1 activity. This compound acted as a typical non-nucleoside reverse transcriptase inhibitor (NNRTI), highlighting the critical role of the adamantane moiety in its antiviral activity (Balzarini et al., 2007).
Antifibrotic Action
A study described the synthesis and antifibrotic and anticancer activity determination of amino(imino)thiazolidinone derivatives. These compounds, through efficient one-pot reactions, exhibited significant antifibrotic activity without scavenging superoxide radicals, identifying them as candidates for further testing in antifibrotic therapies (Kaminskyy et al., 2016).
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S2/c25-19(23-22-11-14-7-15(12-22)9-16(8-14)13-22)4-1-5-24-20(26)18(29-21(24)28)10-17-3-2-6-27-17/h2-3,6,10,14-16H,1,4-5,7-9,11-13H2,(H,23,25)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNARYTXZHQIGRA-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCN4C(=O)C(=CC5=CC=CO5)SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.